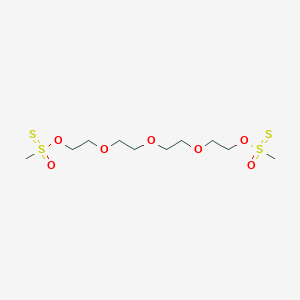
O,O'-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate: is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a sulfonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate typically involves the reaction of ethylene glycol derivatives with methanesulfonothioate precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Scientific Research Applications
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonate
- O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonamide
Uniqueness
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate and sulfonamide analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C10H22O7S4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H22O7S4/c1-20(11,18)16-9-7-14-5-3-13-4-6-15-8-10-17-21(2,12)19/h3-10H2,1-2H3 |
InChI Key |
VTNOLTAEWMKMOW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCOCCOCCOCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















